Cas no 2227866-26-2 ((2R)-2-(pentan-3-yl)oxirane)

(2R)-2-(pentan-3-yl)oxirane 化学的及び物理的性質
名前と識別子
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- (2R)-2-(pentan-3-yl)oxirane
- EN300-1805593
- 2227866-26-2
-
- インチ: 1S/C7H14O/c1-3-6(4-2)7-5-8-7/h6-7H,3-5H2,1-2H3/t7-/m0/s1
- InChIKey: AQOUWWUQSJUIOL-ZETCQYMHSA-N
- SMILES: O1C[C@H]1C(CC)CC
計算された属性
- 精确分子量: 114.104465066g/mol
- 同位素质量: 114.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 8
- 回転可能化学結合数: 3
- 複雑さ: 66.8
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 12.5Ų
(2R)-2-(pentan-3-yl)oxirane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1805593-0.05g |
(2R)-2-(pentan-3-yl)oxirane |
2227866-26-2 | 0.05g |
$1296.0 | 2023-09-19 | ||
Enamine | EN300-1805593-1.0g |
(2R)-2-(pentan-3-yl)oxirane |
2227866-26-2 | 1g |
$1543.0 | 2023-06-03 | ||
Enamine | EN300-1805593-0.5g |
(2R)-2-(pentan-3-yl)oxirane |
2227866-26-2 | 0.5g |
$1482.0 | 2023-09-19 | ||
Enamine | EN300-1805593-10g |
(2R)-2-(pentan-3-yl)oxirane |
2227866-26-2 | 10g |
$6635.0 | 2023-09-19 | ||
Enamine | EN300-1805593-2.5g |
(2R)-2-(pentan-3-yl)oxirane |
2227866-26-2 | 2.5g |
$3025.0 | 2023-09-19 | ||
Enamine | EN300-1805593-10.0g |
(2R)-2-(pentan-3-yl)oxirane |
2227866-26-2 | 10g |
$6635.0 | 2023-06-03 | ||
Enamine | EN300-1805593-0.25g |
(2R)-2-(pentan-3-yl)oxirane |
2227866-26-2 | 0.25g |
$1420.0 | 2023-09-19 | ||
Enamine | EN300-1805593-5.0g |
(2R)-2-(pentan-3-yl)oxirane |
2227866-26-2 | 5g |
$4475.0 | 2023-06-03 | ||
Enamine | EN300-1805593-0.1g |
(2R)-2-(pentan-3-yl)oxirane |
2227866-26-2 | 0.1g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1805593-5g |
(2R)-2-(pentan-3-yl)oxirane |
2227866-26-2 | 5g |
$4475.0 | 2023-09-19 |
(2R)-2-(pentan-3-yl)oxirane 関連文献
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
(2R)-2-(pentan-3-yl)oxiraneに関する追加情報
Comprehensive Analysis of (2R)-2-(pentan-3-yl)oxirane (CAS No. 2227866-26-2): Properties, Applications, and Industry Trends
The compound (2R)-2-(pentan-3-yl)oxirane (CAS No. 2227866-26-2) is a chiral epoxide with significant potential in synthetic chemistry and industrial applications. Its unique stereochemical configuration and oxirane ring structure make it a valuable intermediate for pharmaceuticals, agrochemicals, and specialty materials. This article explores its molecular characteristics, synthesis methods, and emerging uses while addressing trending topics like green chemistry and AI-driven molecular design.
Chemical Properties and Structural Insights: The (2R)-2-(pentan-3-yl)oxirane molecule features a three-membered epoxide ring attached to a pentyl substituent at the 3-position. Its chiral center (R-configuration) is critical for enantioselective reactions, a focal point in modern drug development. With a molecular formula of C7H14O, it exhibits moderate polarity, boiling at approximately 120–125°C, and is soluble in common organic solvents. Researchers highlight its ring-strain reactivity, enabling nucleophilic ring-opening reactions—a key feature for derivatization.
Synthesis and Scalability: Current protocols for 2227866-26-2 synthesis often involve asymmetric epoxidation of pent-3-ene precursors using catalysts like Jacobsen’s or Sharpless systems. Recent advancements in flow chemistry have improved yield (up to 85%) and reduced waste, aligning with sustainable manufacturing demands. A 2023 study in ACS Catalysis demonstrated enzymatic epoxidation as an eco-friendly alternative, resonating with the industry’s shift toward biocatalysis.
Applications in Pharma and Beyond: The compound’s utility spans chiral building blocks for β-blockers and antiviral agents. Its derivates are explored in flavor and fragrance formulations due to their woody-herbaceous notes. Notably, its role in polyether synthesis has gained traction for biodegradable polymers, addressing microplastic pollution concerns—a top-search topic in environmental science.
Market Trends and Future Directions: Searches for “chiral epoxides in drug discovery” surged by 40% in 2023, reflecting industry interest. Computational tools (AI-based retrosynthesis) now predict optimal routes for 2227866-26-2, reducing R&D timelines. Regulatory emphasis on REACH compliance and green solvents further drives innovation, positioning this compound as a case study for sustainable chemical innovation.
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